1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
説明
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-b]pyrazole-7-carboxamide class, characterized by a bicyclic heteroaromatic core with carboxamide functionality. Its structure features an isobutyl group at position 1 and a methyl group at position 6 (CAS 135830-12-5; molecular formula C₇H₈N₄O) . This compound is part of a broader library of derivatives designed for anticancer applications, particularly targeting myeloid malignancies such as acute myeloid leukemia (AML) .
特性
分子式 |
C11H16N4O |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboxamide |
InChI |
InChI=1S/C11H16N4O/c1-7(2)6-14-4-5-15-11(14)9(10(12)16)8(3)13-15/h4-5,7H,6H2,1-3H3,(H2,12,16) |
InChIキー |
HXCARICXGAFYIP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)CC(C)C |
製品の起源 |
United States |
準備方法
The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be achieved through several synthetic routes. One common method involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
化学反応の分析
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include metal amides, electrophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include treatments for infections, cancer, and inflammatory diseases.
作用機序
The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer treatment, it may interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
類似化合物との比較
Key Observations :
- DU325’s tert-butyl and aminophenyl groups enhance target binding via hydrophobic interactions and hydrogen bonding, contributing to its nanomolar potency .
- CAS 104346-73-8 lacks the carboxamide moiety, likely diminishing its apoptotic activity .
2.3 Structure-Activity Relationships (SAR)
- Position 1 : Isobutyl (target) vs. tert-butyl (DU325):
- tert-butyl enhances potency but may limit solubility; isobutyl balances lipophilicity and bioavailability.
- Position 6: Methyl (target) vs.
- Carboxamide Group : Critical for binding to myeloid differentiation regulators (e.g., Vav1) .
Patent Landscape and Clinical Relevance
Preclinical studies suggest that optimizing substituents can enhance specificity for immature myeloid cells, a strategy critical for AML therapy .
生物活性
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. Its unique structure, characterized by a fused pyrazole and imidazole ring with an isobutyl and methyl group, positions it as a compound of interest in medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to highlight its potential therapeutic applications.
- Molecular Formula : C11H14N4O
- Molecular Weight : Approximately 218.25 g/mol
- Structure : The compound features a carbonitrile functional group at the 7-position, which enhances its reactivity and biological activity.
Biological Activity Overview
Recent studies have revealed several promising biological activities associated with 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : It has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types, such as breast and liver cancers.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in microbial growth and cancer cell signaling pathways. For example, it may modulate enzyme activities linked to resistance mechanisms in microbes or survival pathways in cancer cells.
Anticancer Activity
A study evaluated the cytotoxic effects of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 4.98 - 14.65 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 2.43 - 7.84 | Inhibition of microtubule assembly |
The compound demonstrated higher selectivity against cancer cells compared to non-cancerous cells, indicating its potential for targeted therapy .
Antimicrobial Activity
In vitro studies have shown that the compound possesses significant antimicrobial activity against a range of pathogens. Its mechanism likely involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Case Study 1: Anticancer Efficacy
In a preclinical model, treatment with 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide resulted in a tumor growth inhibition rate of approximately 77% when combined with existing chemotherapeutic agents. This suggests that the compound could enhance the efficacy of current cancer treatments .
Case Study 2: Antimicrobial Potential
A comparative study on various imidazo[1,2-b]pyrazole derivatives highlighted that 1-isobutyl-6-methyl variant showed superior activity against resistant bacterial strains compared to traditional antibiotics. This positions it as a candidate for further development in combating antibiotic resistance .
Q & A
What are the established synthetic methodologies for 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, and how do reaction conditions influence yield and purity?
Basic
The compound is synthesized via multicomponent reactions (MCRs). For example, Pd-catalyzed protocols using palladium acetate (7.5 mol%) in toluene at 100°C for 2 hours yield functionalized pyrazoloquinazolines, with acetonitrile derivatives as key intermediates . Alternative routes involve acid-mediated cyclization: dissolving intermediates in concentrated sulfuric acid at 0°C, followed by neutralization with NHOH to precipitate the product . Yield optimization requires strict control of catalyst loading, solvent polarity, and temperature gradients.
How is the molecular structure of this compound validated, and what crystallographic parameters define its conformation?
Basic
X-ray diffraction (XRD) confirms the planar imidazo[1,2-b]pyrazole core, with a dihedral angle of 16.90° between the benzene and imidazole rings . Key parameters include bond lengths (C–C: 1.36–1.44 Å) and intermolecular interactions (O–H⋯N hydrogen bonds and π–π stacking at 3.643 Å) . Refinement with R factor = 0.044 ensures structural accuracy .
What evidence supports its anticancer activity, and what experimental models are used to assess efficacy?
Advanced
The compound induces differentiation-coupled apoptosis in acute myeloid leukemia (AML) cells (e.g., HL-60, MV-4-11) via mitochondrial depolarization, measured by JC-1 staining and flow cytometry (FL1/FL2 fluorescence shift) . Dose-response curves (IC: 2–10 μM) and Annexin V assays confirm specificity toward immature myeloid cells over fibroblasts . Experimental designs include 2D monolayer vs. 3D spheroid cultures to mimic in vivo tumor microenvironments .
How do structural modifications (e.g., isobutyl or methyl substituents) impact biological activity?
Advanced
The isobutyl group at position 1 enhances lipophilicity, improving membrane permeability, while the methyl group at position 6 stabilizes the planar conformation for target binding . Substitution at the carboxamide moiety (e.g., fluorophenyl derivatives) increases apoptotic activity by 30% in MOLT-4 cells . Structure-activity relationship (SAR) studies use comparative molecular field analysis (CoMFA) to map electrostatic and steric contributions .
How are contradictions in synthetic protocols resolved, such as discrepancies in catalyst choice or solvent systems?
Advanced
Divergent protocols (e.g., Pd-catalyzed vs. acid-mediated synthesis) are reconciled by evaluating intermediate stability. For example, azomethine imine intermediates in Pd-catalyzed routes require inert atmospheres to prevent oxidation , whereas sulfuric acid-mediated methods avoid palladium contamination for biomedical applications . Solvent screening (DMF vs. toluene) and transition-state modeling optimize pathway selection .
What mechanistic insights explain its selective toxicity toward cancer cells?
Advanced
The compound triggers mitochondrial permeability transition pore (mPTP) opening, measured by cytochrome c release and caspase-3 activation . RNA-seq data reveal downregulation of BCL-2 and upregulation of BAX in treated cells, shifting the apoptotic threshold . Selectivity is attributed to higher basal reactive oxygen species (ROS) levels in leukemia cells vs. normal fibroblasts .
How does the compound induce differentiation in myeloid-derived suppressor cells (MDSCs)?
Advanced
It upregulates transcription factors like C/EBPα and PU.1, driving granulocytic differentiation in MDSCs . Flow cytometry (CD11b/Gr-1 markers) and histochemical staining (e.g., nitroblue tetrazolium reduction) quantify differentiation efficiency. Dose-dependent suppression of arginase-1 (Arg1) and inducible nitric oxide synthase (iNOS) confirms functional reprogramming .
What statistical frameworks are used to validate experimental reproducibility in dose-response studies?
Advanced
Two-tailed heteroscedastic Student’s t-tests compare treated vs. untreated groups (significance: *p < 0.05, **p < 0.01) . Data normality is assessed via Shapiro-Wilk tests, while ANOVA evaluates inter-group variability in multi-dose experiments. EC values are calculated using nonlinear regression (four-parameter logistic model) .
How are solubility and formulation challenges addressed in in vivo studies?
Advanced
The carboxamide group confers moderate aqueous solubility (Log S ≈ -3.5), optimized via co-solvents (e.g., PEG-400) or liposomal encapsulation . Pharmacokinetic studies in murine models use HPLC-MS to track plasma half-life (t ≈ 4.2 hours) and tissue distribution .
What computational tools predict its binding to potential targets (e.g., topoisomerase IIα)?
Advanced
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with topoisomerase IIα’s ATP-binding pocket (PDB: 1ZXM). Binding free energies (ΔG ≈ -9.8 kcal/mol) correlate with in vitro IC values . Pharmacophore models prioritize derivatives with enhanced hydrogen-bonding (e.g., carbonyl groups) and hydrophobic contacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
